ONO-8713 is synthesized through chemical processes that involve organic compounds, and it is classified as an EP1 receptor antagonist. This classification indicates its potential therapeutic applications in conditions where modulation of the prostaglandin pathways is beneficial, such as pain and inflammatory diseases .
The synthesis of ONO-8713 typically involves several steps that include the coupling of various organic compounds. One effective method noted in literature is the co-grinding of ONO-8713 with cyclodextrins to form nanoparticles, which enhances its solubility—a critical factor given that ONO-8713 has poor water solubility.
The industrial production process focuses on optimizing reaction conditions to ensure high yield and purity. This includes continuous monitoring of reactions, purification processes, and quality control measures to meet stringent industrial standards.
ONO-8713 participates in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are vital for modifying its structure to enhance properties for specific applications. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions under which these reactions occur—such as temperature, pressure, and solvent—are meticulously controlled to achieve desired outcomes.
The products formed from reactions involving ONO-8713 are typically derivatives with modified functional groups aimed at enhancing biological activity or solubility. The specific nature of these products depends on the reagents and conditions employed during synthesis.
The mechanism by which ONO-8713 exerts its effects involves the selective blockade of EP1 receptors. This action inhibits the signaling pathways activated by prostaglandin E2 (PGE2), leading to decreased cellular responses associated with inflammation and pain. Studies have demonstrated that pretreatment with ONO-8713 can significantly alter physiological responses in human pulmonary vessels, highlighting its role as an effective antagonist against PGE2-induced effects .
ONO-8713 is characterized as a solid powder with low solubility in water. Its physical state necessitates formulation strategies such as nanoparticle preparation to improve bioavailability for scientific applications.
Chemical analyses reveal that ONO-8713 undergoes significant interactions with biological systems through its receptor antagonism. Its stability under various conditions is essential for ensuring consistent results in experimental settings.
ONO-8713 has found applications primarily in research settings focusing on inflammation, pain management, and related pathologies. It serves as a valuable tool for studying the role of prostaglandins in various diseases, including cardiovascular conditions and cancer-related pain mechanisms. Additionally, its ability to modulate receptor activity makes it a candidate for further exploration in therapeutic contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4